2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a 2,4-dinitrophenyl group and an indole-based hydrazone moiety. The (3E)-configuration of the imine bond is critical for its stereochemical stability and intermolecular interactions. Synthetically, it is likely prepared via condensation of 2,4-dinitrophenylhydrazine with a substituted indole carbonyl precursor, analogous to methods described for related hydrazides . Its structural characterization would typically involve spectroscopic techniques (IR, NMR) and X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O6/c1-20-13-5-3-2-4-12(13)16(17(20)24)19-18-15(23)8-10-6-7-11(21(25)26)9-14(10)22(27)28/h2-7,9,24H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSXPNDOKLQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Chemical Reactions Analysis
2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, to form various substituted derivatives.
Scientific Research Applications
2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,4-DINITROPHENYL)-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .
Comparison with Similar Compounds
a) 3-(2-(4-Ethylphenoxy)Acetylhydrazidyl)-1-Methyl-2-Oxoindoline (CAS 474684-56-5)
- Structure: Shares the indole-hydrazide backbone but substitutes the 2,4-dinitrophenyl group with a 4-ethylphenoxy moiety.
- Properties: The ethylphenoxy group is electron-donating, increasing solubility in non-polar solvents compared to the nitro-substituted analogue. Predicted pKa = 10.30 .
- Applications: Not explicitly reported, but similar hydrazides are explored for antimicrobial or anticancer activity.
b) 2-(4-Chlorophenoxy)-N′-[(3Z)-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene]Acetohydrazide
- Structure: Features a 4-chlorophenoxy group instead of 2,4-dinitrophenyl and a (3Z)-configured imine.
- Properties: The chloro group enhances lipophilicity, while the Z-configuration may alter crystal packing. No direct solubility data, but molar mass (337.37 g/mol) is comparable to the target compound .
c) (E)-1-(2,4-Dinitrophenyl)-2-(2-Fluorobenzylidene)Hydrazine
- Structure : A hydrazine derivative with a fluorobenzylidene group.
- Crystallography : X-ray studies reveal planar geometry with intermolecular hydrogen bonding involving nitro groups. Similar packing motifs are expected in the target compound .
Functional Group Comparisons
a) Hydrazide vs. Hydrazone Derivatives
b) Nitro-Substituted Analogues
- 2,4-Dinitrophenyl vs. 3-Nitrobenzylidene : Compounds like 2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N′-[(E)-(3-Nitrophenyl)Methylene]Acetohydrazide (MFCD06199212) use nitro groups for electronic modulation. The 2,4-dinitro substitution in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions .
Biological Activity
2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.36 g/mol. The structure features a dinitrophenyl group and an indole derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits notable antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Table 1: Antimicrobial Activity of 2-(2,4-DINITROPHENYL)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The biological activity of the compound is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in cell proliferation and survival. Molecular docking studies suggest that it may bind effectively to target proteins such as:
- Topoisomerase II
- Cyclin-dependent kinases (CDKs)
These interactions can disrupt normal cellular functions, leading to increased apoptosis in cancer cells.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers explored the effects of the compound on tumor growth in vivo. The results indicated a substantial reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent.
Case Study Summary:
- Study Design: Tumor-bearing mice were treated with varying doses of the compound.
- Outcome: Significant reduction in tumor volume (p < 0.05) was observed at doses above 10 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
